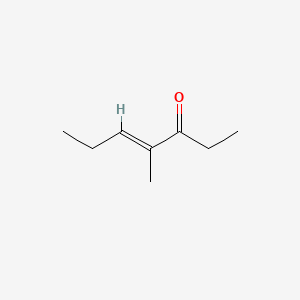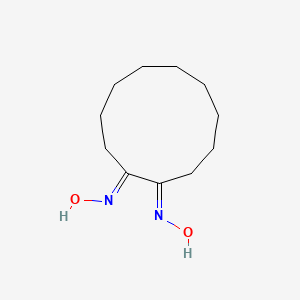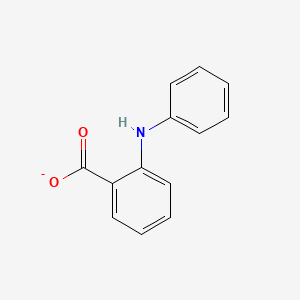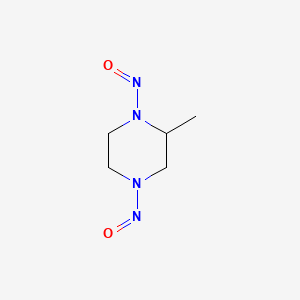![molecular formula C22H30O3 B13815731 (20S)-8,12,16,16-tetramethyl-3,11-dioxapentacyclo[10.7.1.01,15.04,20.05,10]icosa-5,7,9-trien-6-ol](/img/structure/B13815731.png)
(20S)-8,12,16,16-tetramethyl-3,11-dioxapentacyclo[10.7.1.01,15.04,20.05,10]icosa-5,7,9-trien-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Siccanin is a naturally occurring antifungal compound derived from the fungus Helminthosporium siccansThis enzyme plays a crucial role in the tricarboxylic acid cycle and the electron transport chain, making siccanin a valuable tool in both medical and agricultural contexts .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of siccanin involves several steps, starting from readily available starting materials. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to introduce the necessary substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of siccanin typically involves large-scale fermentation processes using the fungus Helminthosporium siccans. The fermentation broth is then subjected to extraction and purification steps to isolate siccanin in its pure form. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound’s purity and quality .
化学反応の分析
Types of Reactions: Siccanin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to create derivatives with improved properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions include various siccanin derivatives with altered functional groups. These derivatives are often tested for their biological activity to identify compounds with enhanced antifungal or other therapeutic properties .
科学的研究の応用
Siccanin has a wide range of scientific research applications, including:
Chemistry: In chemistry, siccanin is used as a model compound to study the inhibition of mitochondrial complex II. Its unique structure and mode of action provide valuable insights into enzyme inhibition and electron transport chain dynamics .
Biology: In biological research, siccanin is employed to investigate the metabolic pathways of fungi and other microorganisms. Its ability to inhibit succinate dehydrogenase makes it a useful tool for studying cellular respiration and energy production .
Medicine: Siccanin’s antifungal properties have significant implications in medicine. It is being explored as a potential treatment for various fungal infections, including dermatophyte infections and candidiasis. Additionally, its selective toxicity towards fungal cells over mammalian cells makes it a promising candidate for antifungal drug development .
Industry: In the agricultural industry, siccanin is used to control fungal pathogens in crops. Its effectiveness against a broad spectrum of fungi makes it a valuable asset in crop protection and yield enhancement .
作用機序
Siccanin exerts its effects primarily through the inhibition of mitochondrial complex II (succinate dehydrogenase). By binding to this enzyme, siccanin disrupts the oxidation of succinate to fumarate, a critical step in the tricarboxylic acid cycle. This inhibition blocks electron transfer to ubiquinone, leading to a significant reduction in ATP production .
Additionally, the inhibition of complex II results in the accumulation of reactive oxygen species (ROS), which cause oxidative stress and damage to cellular components. This dual action of energy depletion and oxidative stress ultimately leads to the death of fungal cells .
類似化合物との比較
Siccanin is unique among succinate dehydrogenase inhibitors due to its high selectivity and potency. Similar compounds include:
Atovaquone: An antimalarial drug that inhibits mitochondrial complex III.
Flutolanil: Another fungicide with a similar mode of action but different chemical structure and application spectrum.
Siccanin’s specificity for fungal succinate dehydrogenase and its minimal toxicity to mammalian cells make it a standout compound in its class .
特性
分子式 |
C22H30O3 |
|---|---|
分子量 |
342.5 g/mol |
IUPAC名 |
(20S)-8,12,16,16-tetramethyl-3,11-dioxapentacyclo[10.7.1.01,15.04,20.05,10]icosa-5,7,9-trien-6-ol |
InChI |
InChI=1S/C22H30O3/c1-13-10-14(23)17-15(11-13)25-21(4)9-6-16-20(2,3)7-5-8-22(16)12-24-18(17)19(21)22/h10-11,16,18-19,23H,5-9,12H2,1-4H3/t16?,18?,19-,21?,22?/m0/s1 |
InChIキー |
UGGAILYEBCSZIV-CJARGZMBSA-N |
異性体SMILES |
CC1=CC(=C2C3[C@H]4C(CCC5C4(CCCC5(C)C)CO3)(OC2=C1)C)O |
正規SMILES |
CC1=CC(=C2C3C4C(CCC5C4(CCCC5(C)C)CO3)(OC2=C1)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Ethyl-2-((E)-2-[5-((Z)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2H-pyran-3(6H)-YL]ethenyl)-1,3-benzothiazol-3-ium iodide](/img/structure/B13815659.png)


![(2R,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3S,4S,6R)-4,6-diamino-3-[(2S,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B13815670.png)
![[3-[(2E)-3,7-Dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-methoxyphenyl]phenylmethanone](/img/structure/B13815672.png)

![2,3-Diamino[sulfonylbisbenzene]](/img/structure/B13815687.png)

![6-(4-Fluorophenyl)-2-methylimidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B13815706.png)

![(2-Acetyloxy-6-oxabicyclo[3.1.0]hexan-3-yl) acetate](/img/structure/B13815714.png)



